Z-Pro-Arg-AMC HCl
Overview
Description
. This compound is widely utilized in biochemical research due to its ability to emit fluorescence upon enzymatic cleavage, making it a valuable tool for studying protease activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Pro-Arg-AMC HCl typically involves the coupling of Z-Gly-Pro-Arg with 7-amino-4-methylcoumarin (AMC) followed by hydrochloride salt formation. The process generally includes the following steps:
Protection of Amino Groups: The amino groups of the peptide are protected using carbobenzoxy (Z) groups.
Coupling Reaction: The protected peptide is then coupled with AMC using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).
Deprotection: The Z groups are removed under acidic conditions to yield the free peptide-AMC conjugate.
Hydrochloride Salt Formation: The final product is obtained by treating the peptide-AMC conjugate with hydrochloric acid to form the hydrochloride salt
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification, and the product is typically lyophilized for storage and distribution .
Chemical Reactions Analysis
Types of Reactions
Z-Pro-Arg-AMC HCl primarily undergoes enzymatic cleavage reactions. The compound is specifically designed to be a substrate for proteases like trypsin and cathepsin K. Upon cleavage by these enzymes, the AMC moiety is released, resulting in fluorescence emission .
Common Reagents and Conditions
Enzymes: Trypsin, cathepsin K
Buffers: Phosphate-buffered saline (PBS), Tris-HCl buffer
Conditions: Reactions are typically carried out at physiological pH (7.4) and temperature (37°C) to mimic biological conditions
Major Products
The major product formed from the enzymatic cleavage of this compound is 7-amino-4-methylcoumarin (AMC), which is fluorescent and can be quantified using a fluorometer .
Scientific Research Applications
Z-Pro-Arg-AMC HCl has a wide range of applications in scientific research:
Biochemistry: Used to study the activity of proteases such as trypsin and cathepsin K.
Molecular Biology: Employed in assays to measure enzyme kinetics and inhibitor screening.
Medicine: Utilized in diagnostic assays to detect protease activity in various diseases, including cancer and inflammatory conditions.
Industry: Applied in the development of pharmaceuticals and therapeutic agents targeting proteases .
Mechanism of Action
The mechanism of action of Z-Pro-Arg-AMC HCl involves its cleavage by specific proteases. The peptide bond between the arginine and AMC is hydrolyzed by the enzyme, releasing the fluorescent AMC moiety. This fluorescence can be measured to determine the activity of the enzyme. The molecular targets are the active sites of proteases like trypsin and cathepsin K, and the pathway involves the hydrolysis of peptide bonds .
Comparison with Similar Compounds
Similar Compounds
Z-Gly-Pro-Arg-AMC: Another fluorogenic substrate for trypsin and cathepsin K
Z-Arg-Arg-AMC: A substrate for cathepsin B.
Z-Phe-Arg-AMC: A substrate for cathepsin L.
Uniqueness
Z-Pro-Arg-AMC HCl is unique due to its specific substrate sequence, which makes it highly selective for trypsin and cathepsin K. This selectivity allows for precise measurement of these enzymes’ activities in various biological samples .
Properties
IUPAC Name |
benzyl (2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N6O6.ClH/c1-18-15-25(36)41-24-16-20(11-12-21(18)24)33-26(37)22(9-5-13-32-28(30)31)34-27(38)23-10-6-14-35(23)29(39)40-17-19-7-3-2-4-8-19;/h2-4,7-8,11-12,15-16,22-23H,5-6,9-10,13-14,17H2,1H3,(H,33,37)(H,34,38)(H4,30,31,32);1H/t22-,23-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDBGUXMZLZWOW-SJEIDVEUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)OCC4=CC=CC=C4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)OCC4=CC=CC=C4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35ClN6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70375-23-4 | |
Record name | L-Argininamide, 1-[(phenylmethoxy)carbonyl]-L-prolyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, monohydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70375-23-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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